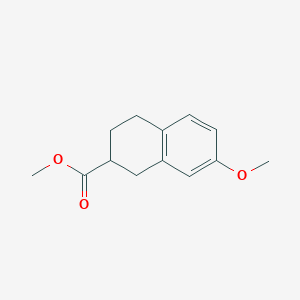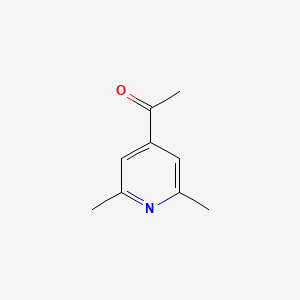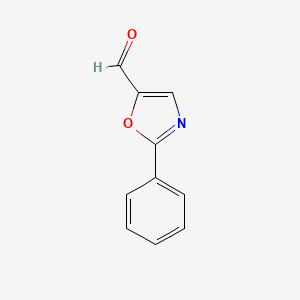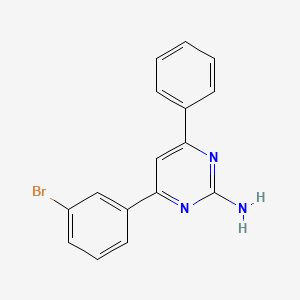
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine
説明
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate starting materials. For example, one synthetic route could be the cyclodehydration of 2,2-dimethyl-1,3-dioxane-4,6-dione with 4-bromobenzaldehyde .
Molecular Structure Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Chemical Reactions and Mechanisms
- The amination of 2-bromo-4-phenylpyrimidine, a related compound, with potassium amide leads to the formation of several products including 2-amino-4-phenylpyrimidine. This process involves an SN(ANRORC)-mechanism with ring opening and closure sequences (Kroon & Plas, 2010).
- 4-Amino-2-phenylpyrimidine derivatives, similar in structure to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, have been identified as novel GPR119 agonists. One such compound demonstrated improvement in glucose tolerance in mice following oral administration (Negoro et al., 2012).
Synthesis and Antimicrobial Activity
- A study on thio-substituted ethyl nicotinate and pyridothienopyrimidine derivatives, including reactions with 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, revealed the synthesis of new compounds with notable in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
- The 4-(4-Morpholinophenyl)-6-arylpyrimidin-2-amines, structurally similar to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, demonstrated excellent antibacterial activity against various pathogens, highlighting their potential in antimicrobial applications (Thanusu, Kanagarajan, & Gopalakrishnan, 2010).
Pharmaceutical Applications
- Synthesis of 4, 6-substituted di-(phenyl) pyrimidin-2-amines, which are structurally related to 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine, was conducted. These compounds showed significant reduction in oedema volume, indicating potential anti-inflammatory activity (Kumar, Drabu, & Shalini, 2017).
- The NSCLC anti-cancer activity of 4-aryl-N-phenylpyrimidin-2-amines was evaluated, showing potent activity against non small-cell lung carcinoma cells, which suggests potential applications of similar compounds in cancer treatment (Toviwek et al., 2017).
Safety and Hazards
作用機序
Target of Action
A structurally similar compound, (2e)-n-{4-[(3-bromophenyl)amino]quinazolin-6-yl}-4-(dimethylamino)but-2-enamide, is known to target the proto-oncogene tyrosine-protein kinase src . This protein plays a crucial role in cellular proliferation and survival .
Biochemical Pathways
Compounds with similar structures have been associated with the regulation of reactive oxygen species (ros) and oxidative stress . These processes are integral to many cellular functions and pathways.
Result of Action
Similar compounds have been associated with various biological activities, including antioxidant and antitumor activities . These effects are likely the result of the compound’s interaction with its target and subsequent alterations in cellular processes.
特性
IUPAC Name |
4-(3-bromophenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3/c17-13-8-4-7-12(9-13)15-10-14(19-16(18)20-15)11-5-2-1-3-6-11/h1-10H,(H2,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZYUUMTUYREMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=CC(=CC=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497685 | |
| Record name | 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |
CAS RN |
67005-21-4 | |
| Record name | 4-(3-Bromophenyl)-6-phenylpyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



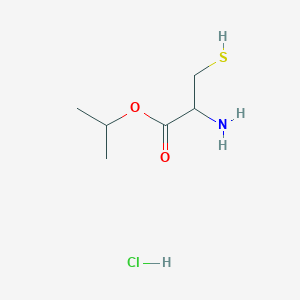
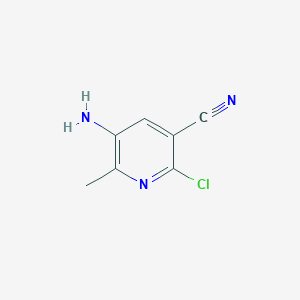
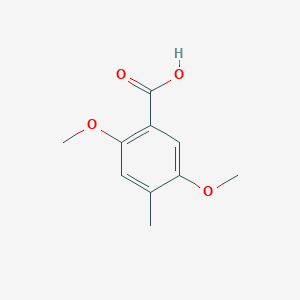
![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)
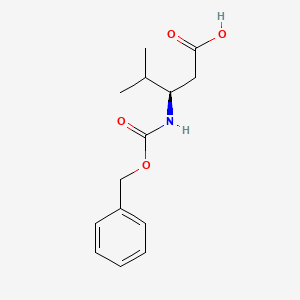
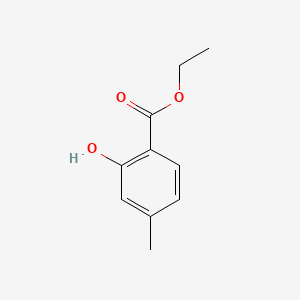

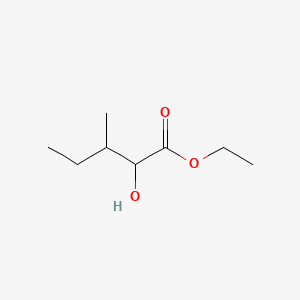
![6-Chloro-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1601627.png)
